molecular formula C18H19NO4S B5877507 ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate

ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate

Cat. No. B5877507
M. Wt: 345.4 g/mol
InChI Key: WDZSEMVPGIVGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate, also known as EMMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate has been investigated for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate has shown promising anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. In drug discovery, ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate has been used as a lead compound to develop new drugs for various diseases, including Alzheimer's disease and Parkinson's disease. In material science, ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate has been used as a building block for the synthesis of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and cancer cell growth. ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cancer cell migration and invasion, and the modulation of various signaling pathways involved in cancer cell growth and survival. ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the advantages of ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate for lab experiments is its high potency and selectivity against cancer cells, which makes it a promising lead compound for the development of new anticancer drugs. However, one of the limitations of ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate, including the development of new analogs with improved potency and selectivity against cancer cells, the investigation of its potential applications in other diseases, such as neurodegenerative diseases, and the exploration of its potential as a building block for the synthesis of new materials with unique properties.
In conclusion, ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate is a promising compound that has shown potential applications in various fields, including cancer research, drug discovery, and material science. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research make it a promising lead compound for the development of new drugs and materials.

Synthesis Methods

Ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate can be synthesized through a multi-step process that involves the reaction of 2-methoxy-4-methylthiobenzoic acid with ethyl chloroformate, followed by the addition of 3-aminobenzoic acid. The resulting compound is then purified through recrystallization to obtain ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate in its pure form.

properties

IUPAC Name

ethyl 3-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-4-23-18(21)12-6-5-7-13(10-12)19-17(20)15-9-8-14(24-3)11-16(15)22-2/h5-11H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZSEMVPGIVGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-({[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}amino)benzoate

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